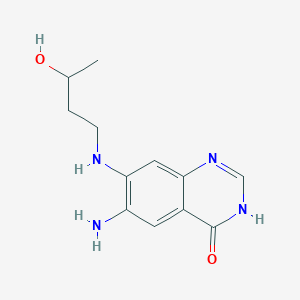
(2-Chloroquinolin-3-yl)methanamine
Descripción general
Descripción
“(2-Chloroquinolin-3-yl)methanamine” is a chemical compound with the CAS Number: 1431729-39-3 . It has a molecular weight of 192.65 .
Synthesis Analysis
The synthesis of “(2-Chloroquinolin-3-yl)methanamine” involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reduction of the nitrile group with LiAlH4 in THF yields the desired “(2-Chloroquinolin-3-yl)methanamine” in a good yield .
Molecular Structure Analysis
The IUPAC Name for “(2-Chloroquinolin-3-yl)methanamine” is the same as its common name . The InChI Code for this compound is 1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2 .
Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which includes “(2-Chloroquinolin-3-yl)methanamine”, has been studied extensively . The reactions are classified as addition, reduction, condensation, and substitution reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloroquinolin-3-yl)methanamine, focusing on six unique fields:
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. It has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to disrupt bacterial cell walls and inhibit essential enzymes makes it a valuable candidate for new antibiotic development .
Antimalarial Drugs
Quinoline derivatives, including (2-Chloroquinolin-3-yl)methanamine, have been explored for their antimalarial properties. These compounds can interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, thereby killing the parasite. This makes them effective in treating malaria .
Anti-inflammatory Agents
Research has indicated that (2-Chloroquinolin-3-yl)methanamine can act as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly useful in developing treatments for chronic inflammatory diseases .
Antiviral Research
This compound has also been investigated for its antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for developing new antiviral therapies, especially for viruses that are resistant to current treatments .
Neuroprotective Agents
Studies have shown that (2-Chloroquinolin-3-yl)methanamine has neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising compound for developing neuroprotective drugs .
Safety and Hazards
Direcciones Futuras
The future directions for the study of “(2-Chloroquinolin-3-yl)methanamine” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . The biological evaluation and the synthetic applications of the target compounds were illustrated .
Propiedades
IUPAC Name |
(2-chloroquinolin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRQTMFWBJHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857634 | |
| Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroquinolin-3-yl)methanamine | |
CAS RN |
1431729-39-3 | |
| Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)
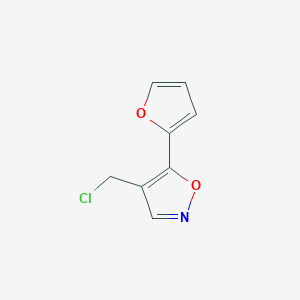
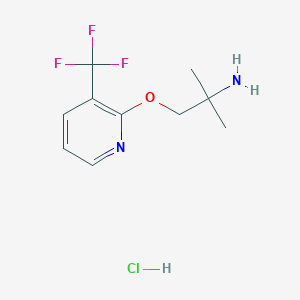

![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
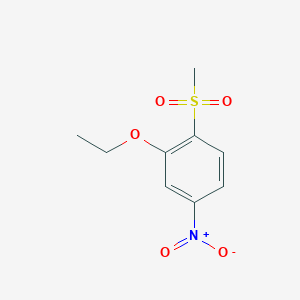
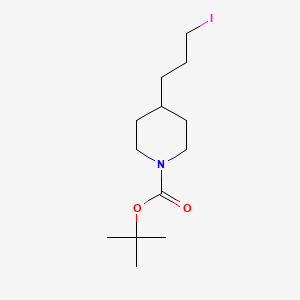

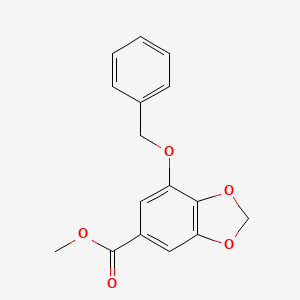
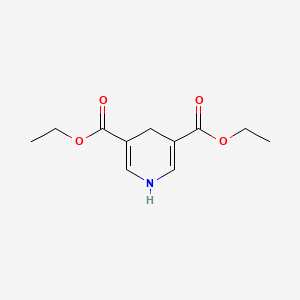
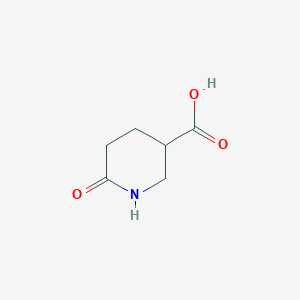
![6-Fluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B3047600.png)
